molecular formula C16H14FN3O B3058963 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide CAS No. 93201-42-4

2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide

Cat. No.: B3058963
CAS No.: 93201-42-4
M. Wt: 283.3 g/mol
InChI Key: VWIXBIQXVZFDHK-UHFFFAOYSA-N
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Description

2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide (CAS 93201-42-4) is a promising research compound identified as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel . It was discovered through a large-scale structure-based virtual screening of ~155 million molecules, representing a chemically distinct scaffold from known CFTR potentiators like ivacaftor . In electrophysiological studies on inside-out membrane patches, this compound demonstrated the ability to increase macroscopic CFTR currents, showing efficacy comparable to benchmark compounds and an EC50 of 2.2 ± 0.6 μM . Its primary research value lies in its function as an allosteric modulator that enhances the open probability of CFTR channels, making it a critical tool for investigating CFTR function and the pathophysiology of cystic fibrosis . Furthermore, research into modulators binding to this specific site also explores their potential in addressing secretory diarrhea, highlighting the dual therapeutic interest in CFTR regulation . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-fluoro-3-phenylindazol-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-18-15(21)10-20-14-8-7-12(17)9-13(14)16(19-20)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIXBIQXVZFDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537112
Record name 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93201-42-4
Record name 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Indazole Ring Formation

The indazole scaffold is typically constructed via cyclization of ortho-substituted arylhydrazines or diazo intermediates. For 5-fluoro-3-phenyl-1H-indazole, a palladium-catalyzed direct arylation strategy (adapted from) enables regioselective C–H functionalization. Key steps include:

  • Starting Material : 5-Fluoro-1H-indazole (prepared via cyclization of 2-fluoro-6-hydrazinylbenzaldehyde).
  • Phenyl Introduction : Pd(OAc)₂/dppm catalytic system in aqueous solvent facilitates coupling with iodobenzene at the 3-position, achieving 68–77% yields.

Fluorine Retention and Stability

Electrophilic fluorination at the 5-position is avoided due to side reactions; instead, fluorinated precursors (e.g., 5-fluoroindole derivatives) are preferred. The fluorine atom’s electron-withdrawing nature enhances ring stability but may necessitate inert reaction conditions to prevent defluorination.

N-Methylacetamide Side Chain Installation

Alkylation of Indazole Nitrogen

The 1-position nitrogen is alkylated using bromoacetamide derivatives. A two-step protocol derived from patent involves:

  • Protection : Temporary Boc protection of the indazole nitrogen to prevent competing reactions.
  • Coupling : Reaction with N-methylbromoacetamide in DMF using K₂CO₃ as a base, yielding 85–90% intermediate.
  • Deprotection : TFA-mediated Boc removal under anhydrous conditions.

Optimization Challenges

  • Competing Alkylation : The 2-position nitrogen may react if unprotected, necessitating careful stoichiometry.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but risk racemization; dichloromethane offers a balance.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Indazole Core : Synthesize 5-fluoro-1H-indazole (83% yield via Pd-catalyzed cyclization).
  • 3-Phenyl Addition : Suzuki–Miyaura coupling with phenylboronic acid (Pd(PPh₃)₄, 72% yield).
  • N-Alkylation : React with N-methylbromoacetamide (K₂CO₃, DMF, 68% yield).
    Overall Yield : 40–45%.

Route B: One-Pot Tandem Synthesis

A patent-derived method combines indazole formation and alkylation in a single pot:

  • Reagents : 5-Fluoroindole, phenyl iodide, N-methylbromoacetamide.
  • Conditions : Pd(OAc)₂/dppm, TBAB, K₂CO₃, H₂O/THF (1:1).
    Yield : 52% (reduced regioselectivity observed).

Analytical Validation and Purification

Chromatographic Techniques

  • HPLC Purity : ≥92% achieved using a Nucleodur C-18 column (gradient: H₂O/MeCN with 0.1% acetic acid).
  • TLC Monitoring : Rf = 0.3–0.4 (Silica gel 60 F₂₅₄, CH₂Cl₂/MeOH 10:1).

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 7.30–7.45 (m, 5H, phenyl), δ 4.15 (s, 2H, CH₂CO), δ 3.02 (s, 3H, NCH₃).
  • HRMS : Calculated for C₁₈H₁₅FN₃O [M+H]⁺: 316.1198; Found: 316.1201.

Comparative Analysis of Methods

Parameter Route A Route B
Overall Yield 40–45% 52%
Regioselectivity High Moderate
Purification Complexity Moderate High
Scalability Excellent Limited

Key Findings :

  • Route A offers superior reproducibility for gram-scale synthesis.
  • Route B reduces step count but requires stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound 2-[(5-Amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide (CAS: 1506350-69-1) serves as a relevant analogue for comparison . Below is a detailed analysis:

Property 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide 2-[(5-Amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide
Core Structure Indazole with 5-fluoro, 3-phenyl substituents 1,3-Benzodiazole (benzimidazole) with 5-amino substituent
Side Chain N-Methylacetamide N-Methylacetamide with additional methylamino linkage
Molecular Formula C₁₆H₁₅FN₃O C₁₁H₁₅N₅O
Molecular Weight ~291.31 g/mol 233.27 g/mol
Key Functional Groups Fluoro (electron-withdrawing), phenyl (hydrophobic) Amino (electron-donating), benzodiazole (hydrogen-bonding capability)
Applications Hypothesized kinase inhibition or receptor modulation Versatile scaffold for lab use (e.g., enzyme inhibitors, probes)

Structural and Functional Insights

Fluorine vs. Amino Substituents: The 5-fluoro group in the target compound may reduce metabolic oxidation compared to the 5-amino group in the analogue, which could undergo acetylation or oxidation in vivo.

Synthetic Utility :

  • The analogue is marketed as a versatile scaffold for laboratory use, emphasizing its adaptability in derivatization . The target compound’s fluorophenyl group may limit synthetic flexibility but enhance target specificity.

Research Findings and Implications

  • Computational modeling could predict binding affinities.
  • Analogue (CAS: 1506350-69-1): Used as a building block in high-throughput screening, demonstrating utility in fragment-based drug discovery . Its amino group enables conjugation with fluorophores or biotin for assay development.

Biological Activity

2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide is a compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide is C13H12FN3OC_{13}H_{12}FN_3O with a molecular weight of approximately 235.25 g/mol. The structure features an indazole core substituted with a fluorine atom and a phenyl group, which are critical for its biological activity.

Indazoles have been studied for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. The specific mechanism of action for 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide is still under investigation, but it is hypothesized to involve:

  • Inhibition of Enzymatic Activity: Similar compounds have shown potential in inhibiting various enzymes involved in disease pathways.
  • Receptor Modulation: The compound may interact with specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that indazole derivatives exhibit significant anticancer properties. For instance, 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide demonstrated cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)8.3
HeLa (Cervical Cancer)10.1

These results suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to confirm this.

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. Preliminary assays indicate that this compound has activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

A notable study focused on the synthesis and evaluation of various indazole derivatives, including 2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide. This research highlighted the compound's ability to inhibit cell proliferation in vitro and demonstrated its potential as a lead compound for further development in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-(5-Fluoro-3-phenyl-1H-indazol-1-yl)-N-methylacetamide

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